N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3
Overview
Description
“N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3” is also known as Octadecanamide . It is a mono-constituent substance of organic origin . The molecular formula is C36H73NO4 . It is also referred to as n-steoyl phytosphingosine .
Molecular Structure Analysis
The molecular structure of the compound is quite complex with a molecular weight of 600.0 g/mol . The IUPAC name is (2S)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide . The InChI is 1S/C36H73NO5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-34(40)36(42)37-32(31-38)35(41)33(39)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h32-35,38-41H,3-31H2,1-2H3,(H,37,42)/t32-,33+,34-,35-/m0/s1 .Physical and Chemical Properties Analysis
The compound has a number of computed properties. It has a molecular weight of 600.0 g/mol . The XLogP3-AA is 12.6 . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 33 rotatable bonds . The exact mass and monoisotopic mass are 599.54887443 g/mol . The topological polar surface area is 110 Ų . The compound has 42 heavy atoms . The formal charge is 0 . The complexity is 561 .Scientific Research Applications
Ceramide Synthesis and Biological Functions
Paxillamide Discovery : A new phytosphingosine-type ceramide, named paxillamide, was isolated from the fruiting bodies of the Basidiomycete Paxillus panuoides. This compound's structure, which bears similarity to the query compound with its hydroxymethyl and dihydroxy functional groups, was elucidated using spectroscopic and chemical methods, highlighting the diverse biological sources and complex structures of ceramides (Gao, Zhang, Zhang, & Liu, 2004).
Ceramide Analogues and Enzyme Inhibition : Research into analogues of ceramide, such as GT11 and its derivatives, has shown their ability to inhibit dihydroceramide desaturase, an enzyme crucial in sphingolipid metabolism. These studies shed light on the potential therapeutic applications of ceramide analogues in modulating sphingolipid-mediated biological processes (Triola, Fabriàs, Casas, & Llebaria, 2003).
Novel Ceramides from Marine Sources : Marine organisms like the sponge Ircinia fasciculata have been found to produce unique ceramides, such as ircisulfamide and ircicerebroside. These discoveries contribute to understanding the structural diversity and biological roles of ceramides in different life forms (Zhang, Ma, Zhang, Su, Ye, Zhang, Yao, & Zeng, 2005).
Synthetic Ceramide Derivatives and Keratinocyte Differentiation : Synthetic ceramide derivatives, such as K6PC-4, K6PC-5, and K6PC-9, have been shown to promote keratinocyte differentiation, a fundamental process in skin health and disease treatment. These derivatives increase the expression of differentiation markers and induce a rapid transient increase in intracellular calcium levels, demonstrating the potential of ceramide-based molecules in dermatological applications (Kwon, Kim, Youm, Gwak, Park, Lee, Jeon, Kim, Seo, Park, & Lee, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3, also known as Ceramide III, is the lipid barrier of the skin . Ceramides are a family of waxy lipid molecules, and Ceramide III is a crucial component among the fats and oils in the skin keratin .
Mode of Action
Ceramide III interacts with the skin’s lipid barrier by integrating into the lipid bilayers that form the stratum corneum, the outermost layer of the skin . By doing so, it helps to strengthen the skin’s barrier function, enhancing its ability to retain moisture and protect against external irritants .
Result of Action
The primary result of Ceramide III’s action is the strengthening of the skin’s lipid barrier, leading to enhanced moisture retention and protection against external irritants . This can result in improved skin hydration, reduced dryness and irritation, and an overall improvement in skin health and appearance .
Properties
IUPAC Name |
18,18,18-trideuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRNEGTKRQRFV-UEQIXCFNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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